molecular formula C24H30N6O2 B3798204 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide

1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide

Cat. No.: B3798204
M. Wt: 434.5 g/mol
InChI Key: FYMKJRKKOBIHMF-UHFFFAOYSA-N
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Description

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary widely, depending on the specific substituents attached to the pyrazole ring. For example, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, a related compound, has a molecular formula of C6H10N2O .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can also vary widely, depending on the specific substituents attached to the pyrazole ring. For example, 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines were synthesized by reaction of 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole with acetamidine, benzamidine, guanidine, guanidinaecetic acid and creatine .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely, depending on the specific substituents attached to the pyrazole ring. For example, (3,5-Dimethyl-1H-pyrazol-1-yl)methanol has a molecular weight of 126.16 g/mol .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely, depending on the specific substituents attached to the pyrazole ring and the biological target of interest. For example, some pyrazole derivatives have been found to cause cell arrest in the G2/M phase and induce apoptosis via the increase in production of ROS, dominantly due to the overproduction of superoxide .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in further exploring this class of compounds for potential therapeutic applications. This includes the development of new synthesis methods, the exploration of new biological targets, and the optimization of pharmacological properties .

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-16-13-18(3)29(26-16)15-23(31)28-12-6-5-7-22(28)24(32)25-20-8-10-21(11-9-20)30-19(4)14-17(2)27-30/h8-11,13-14,22H,5-7,12,15H2,1-4H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMKJRKKOBIHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCCCC2C(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide
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1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide
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1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide
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1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide
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1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide
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1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide

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